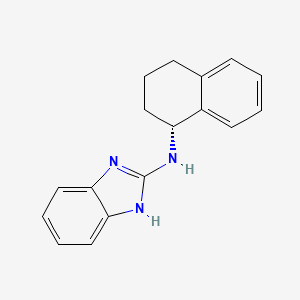

1H-Benzimidazol-2-amine, N-((1R)-1,2,3,4-tetrahydro-1-naphthalenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NS-8593 est un inhibiteur puissant et sélectif des canaux potassiques activés par le calcium à faible conductance (canaux SK). Ces canaux sont impliqués dans la régulation de l'activité électrique des neurones et d'autres cellules excitables en contrôlant le flux d'ions potassium. Le chlorhydrate de NS-8593 a été largement utilisé dans la recherche scientifique pour étudier les rôles physiologiques et pathologiques des canaux SK .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de NS-8593 implique plusieurs étapes, commençant par la préparation de la structure de base, qui est un dérivé du benzimidazole. Les étapes clés comprennent :

Formation du noyau de benzimidazole : La réaction de l'o-phénylènediamine avec un acide carboxylique approprié ou son dérivé en conditions acides pour former le noyau de benzimidazole.

Réactions de substitution : Introduction de divers substituants sur le cycle benzimidazole par des réactions de substitution nucléophile.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre une pureté élevée

Méthodes de production industrielle

La production industrielle de NS-8593 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac : Réactions à grande échelle utilisant des réacteurs industriels pour produire le noyau de benzimidazole et les réactions de substitution subséquentes.

Purification et contrôle de la qualité : Des techniques de purification avancées, notamment la chromatographie liquide haute performance (HPLC), sont utilisées pour garantir que le produit répond aux normes de pureté requises

Analyse Des Réactions Chimiques

Types de réactions

NS-8593 subit diverses réactions chimiques, notamment :

Oxydation : NS-8593 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le cycle benzimidazole.

Substitution : Des réactions de substitution nucléophile sont couramment utilisées pour introduire différents substituants sur le noyau de benzimidazole

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les halogénures d'alkyle et les amines sont utilisés dans les réactions de substitution

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés benzimidazoliques substitués, qui peuvent être modifiés plus avant pour des applications de recherche spécifiques .

Applications de la recherche scientifique

NS-8593 a un large éventail d'applications de recherche scientifique, notamment :

Neurosciences : Utilisé pour étudier le rôle des canaux SK dans la régulation de l'excitabilité neuronale et de la plasticité synaptique.

Cardiologie : Étudie l'implication des canaux SK dans la fonction cardiaque et les arythmies.

Pharmacologie : Sert d'outil pour explorer le potentiel thérapeutique des inhibiteurs des canaux SK dans diverses maladies, notamment l'épilepsie et les troubles neurodégénératifs.

Biologie cellulaire : Aide à comprendre le rôle des canaux SK dans la prolifération cellulaire, la migration et l'apoptose .

Mécanisme d'action

NS-8593 exerce ses effets en inhibant sélectivement les canaux potassiques activés par le calcium à faible conductance (canaux SK). Le composé se lie aux canaux SK et empêche le flux d'ions potassium, modulant ainsi l'activité électrique des neurones et d'autres cellules excitables. Cette inhibition est dépendante du calcium et réversible, ce qui fait de NS-8593 un outil précieux pour étudier les rôles physiologiques et pathologiques des canaux SK .

Applications De Recherche Scientifique

NS-8593 has a wide range of scientific research applications, including:

Neuroscience: Used to study the role of SK channels in regulating neuronal excitability and synaptic plasticity.

Cardiology: Investigates the involvement of SK channels in cardiac function and arrhythmias.

Pharmacology: Serves as a tool to explore the therapeutic potential of SK channel inhibitors in various diseases, including epilepsy and neurodegenerative disorders.

Cell Biology: Helps in understanding the role of SK channels in cell proliferation, migration, and apoptosis .

Mécanisme D'action

NS-8593 exerts its effects by selectively inhibiting small conductance calcium-activated potassium channels (SK channels). The compound binds to the SK channels and prevents the flow of potassium ions, thereby modulating the electrical activity of neurons and other excitable cells. This inhibition is calcium-dependent and reversible, making NS-8593 a valuable tool for studying the physiological and pathological roles of SK channels .

Comparaison Avec Des Composés Similaires

Composés similaires

Apamine : Une toxine peptidique qui inhibe sélectivement les canaux SK.

TRAM-34 : Un inhibiteur sélectif des canaux potassiques activés par le calcium à conductance intermédiaire (canaux IK).

Unicité de NS-8593

NS-8593 est unique en raison de sa haute sélectivité et de sa puissance pour les canaux SK. Contrairement à d'autres inhibiteurs, NS-8593 n'affecte pas les canaux potassiques activés par le calcium à conductance intermédiaire et à grande conductance (canaux IK et BK), ce qui en fait un outil hautement spécifique pour étudier la fonction des canaux SK .

Propriétés

Numéro CAS |

875755-39-8 |

|---|---|

Formule moléculaire |

C17H17N3 |

Poids moléculaire |

263.34 g/mol |

Nom IUPAC |

N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1H-benzimidazol-2-amine |

InChI |

InChI=1S/C17H17N3/c1-2-8-13-12(6-1)7-5-11-14(13)18-17-19-15-9-3-4-10-16(15)20-17/h1-4,6,8-10,14H,5,7,11H2,(H2,18,19,20)/t14-/m1/s1 |

Clé InChI |

XZIZUQSOFMLIIR-CQSZACIVSA-N |

SMILES |

C1CC(C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3 |

SMILES isomérique |

C1C[C@H](C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3 |

SMILES canonique |

C1CC(C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3 |

Synonymes |

(R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphthylamine NS8593 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3]-Ladderane-1-hexanol](/img/structure/B1245490.png)

![4-(2-{4-[1-(4-Isobutyl-phenyl)-ethoxy]-2,3-dimethyl-benzoylamino}-phenoxy)-butyric acid](/img/structure/B1245507.png)